3-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}thio)-2(1H)-quinoxalinone
Overview
Description
3-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}thio)-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C14H15N7OS and its molecular weight is 329.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.10587930 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Applications
A novel series of thiazolidinone derivatives, synthesized from a key intermediate structurally similar to the specified compound, showed significant antimicrobial activity against various bacteria and fungi. This research highlights the potential of such compounds in developing new antimicrobial agents, offering a promising approach to combat resistant microbial strains (Patel et al., 2012; Patel et al., 2012).
Photo-antiproliferative Activity
The compound has also been linked to studies on photo-antiproliferative activity, where derivatives with a similar structural basis were evaluated for their cytotoxic and phototoxic activities against cancer cell lines. This suggests its potential use in cancer research, particularly in exploring new treatments that target cancer cells selectively while sparing healthy cells (Chimichi et al., 2006).
Cytotoxic Activity
Another area of research involving similar compounds focuses on their cytotoxic activity against cancer cell lines, such as leukemia and adenocarcinoma-derived cells. These studies contribute to the ongoing search for more effective and selective anticancer agents (Deady et al., 2003).
Optical Properties and Electronic Applications
Research on polymers consisting of alkyl- and amino-1,3,5-triazine units, related to the given compound, reveals their basic optical properties and potential as n-type materials for electronic applications. Such studies open avenues for developing new materials with specific electronic and photoluminescent properties, beneficial in electronics and photonics (Yamamoto et al., 2006).
Anticancer Agent Development
The synthesis and biological evaluation of quinazolinone derivatives, incorporating structures akin to the queried compound, have demonstrated potential as anticancer agents. This line of research is crucial for discovering new drugs that can effectively target cancer cells with minimal side effects (Poorirani et al., 2018).
Properties
IUPAC Name |
3-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylsulfanyl]-1H-quinoxalin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7OS/c1-21(2)14-19-10(18-13(15)20-14)7-23-12-11(22)16-8-5-3-4-6-9(8)17-12/h3-6H,7H2,1-2H3,(H,16,22)(H2,15,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUOKWINKCSSFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CSC2=NC3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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